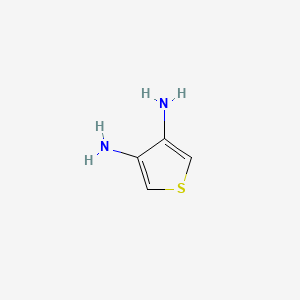![molecular formula C16H18N4O2S B2735545 N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1173516-48-7](/img/structure/B2735545.png)
N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its diverse chemical structure, involving benzo[d]thiazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple-step reactions. Each step demands precise conditions to ensure the desired yields and purity.
Initial Synthesis of Benzo[d]thiazole Core: : Starting with the formation of the benzo[d]thiazole core, which involves reacting 2-aminothiophenol with acetic anhydride.
Formation of Pyrazole Ring: : The next step involves synthesizing the pyrazole moiety. This is usually achieved by the condensation of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: : Finally, the benzo[d]thiazole and pyrazole structures are coupled using appropriate reagents under controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production is scaled up with optimizations like high-efficiency catalysts and automated processes to ensure consistency and cost-efficiency. The use of continuous-flow reactors can improve reaction times and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions are less common but can be carried out using hydride donors like sodium borohydride.
Substitution: : Various nucleophilic substitution reactions can occur, particularly at the pyrazole ring, where electron-rich groups can be introduced.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Nucleophiles such as amines or alcohols under reflux conditions.
Major Products
The products of these reactions depend on the substituents introduced. Common products include oxygenated derivatives from oxidation and various substituted pyrazoles from nucleophilic substitutions.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential bioactive compound in enzyme inhibition studies.
Medicine: : Investigated for its anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of dyes and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism by which N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves the interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, either inhibiting or activating biological pathways. The pathways involved often include those crucial for cell signaling and metabolism.
Comparison with Similar Compounds
When compared to other benzo[d]thiazole and pyrazole derivatives, N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique ethyl and methoxy substituents, which can influence its reactivity and biological activity.
List of Similar Compounds
2-aminobenzothiazole
1H-pyrazole-3-carboxamide
3-methyl-2-(3H)-benzothiazolone
Hope this provides a thorough insight into the compound! Intriguing stuff, huh?
Properties
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-5-20-13-7-6-11(22-4)9-14(13)23-16(20)17-15(21)12-8-10(2)19(3)18-12/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJKHRZIQEEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2735463.png)
![3-(benzenesulfonyl)-N-[3-(N',N'-dimethylhydrazinecarbonyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]propanamide](/img/structure/B2735464.png)
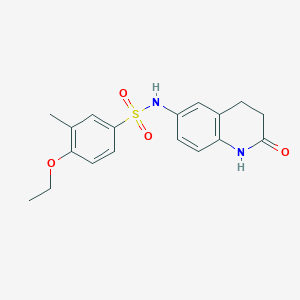
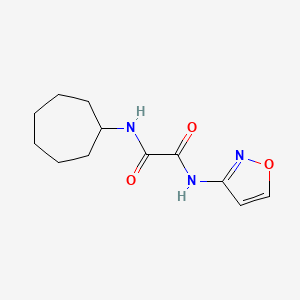
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
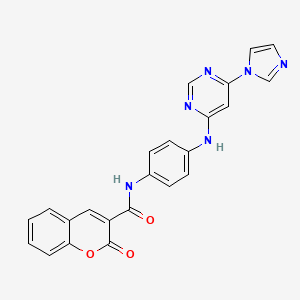

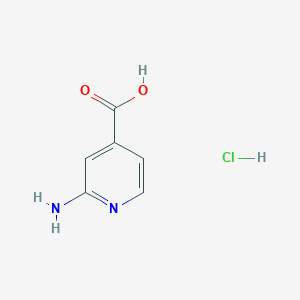
![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)


